molecular formula C19H25NO2 B12610090 Phenyl 4-butyl-2,3,5-trimethylpyridine-1(4H)-carboxylate CAS No. 651053-72-4

Phenyl 4-butyl-2,3,5-trimethylpyridine-1(4H)-carboxylate

Cat. No.: B12610090
CAS No.: 651053-72-4
M. Wt: 299.4 g/mol
InChI Key: KKXBATXMSPCIFX-UHFFFAOYSA-N
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Description

Phenyl 4-butyl-2,3,5-trimethylpyridine-1(4H)-carboxylate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by a phenyl group attached to a pyridine ring, which is further substituted with butyl and trimethyl groups. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-butyl-2,3,5-trimethylpyridine-1(4H)-carboxylate typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation reaction, where a phenyl group is introduced to the pyridine ring. This is followed by alkylation to introduce the butyl group and methylation to add the trimethyl groups. The final step involves esterification to form the carboxylate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as Lewis acids (e.g., aluminum chloride) are often used to facilitate the Friedel-Crafts acylation, while phase-transfer catalysts can be employed in the alkylation and methylation steps.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-butyl-2,3,5-trimethylpyridine-1(4H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenyl and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under controlled conditions.

Major Products

    Oxidation: Formation of phenyl 4-butyl-2,3,5-trimethylpyridine-1(4H)-carboxylic acid.

    Reduction: Formation of phenyl 4-butyl-2,3,5-trimethylpyridine-1(4H)-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Phenyl 4-butyl-2,3,5-trimethylpyridine-1(4H)-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenyl 4-butyl-2,3,5-trimethylpyridine-1(4H)-carboxylate involves its interaction with specific molecular targets. The phenyl and pyridine rings can interact with enzymes or receptors, modulating their activity. The compound may also affect cellular pathways by altering the expression of certain genes or proteins.

Comparison with Similar Compounds

Phenyl 4-butyl-2,3,5-trimethylpyridine-1(4H)-carboxylate can be compared with other pyridine derivatives such as:

    Phenyl 4-butylpyridine-1(4H)-carboxylate: Lacks the trimethyl groups, resulting in different chemical properties.

    Phenyl 2,3,5-trimethylpyridine-1(4H)-carboxylate: Lacks the butyl group, affecting its reactivity and applications.

    Phenyl 4-butyl-2,3,5-trimethylpyridine: Lacks the carboxylate ester group, leading to different biological activity.

The unique combination of substituents in this compound imparts distinct chemical and physical properties, making it valuable for specific applications.

Properties

CAS No.

651053-72-4

Molecular Formula

C19H25NO2

Molecular Weight

299.4 g/mol

IUPAC Name

phenyl 4-butyl-2,3,5-trimethyl-4H-pyridine-1-carboxylate

InChI

InChI=1S/C19H25NO2/c1-5-6-12-18-14(2)13-20(16(4)15(18)3)19(21)22-17-10-8-7-9-11-17/h7-11,13,18H,5-6,12H2,1-4H3

InChI Key

KKXBATXMSPCIFX-UHFFFAOYSA-N

Canonical SMILES

CCCCC1C(=CN(C(=C1C)C)C(=O)OC2=CC=CC=C2)C

Origin of Product

United States

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